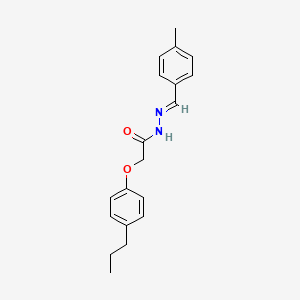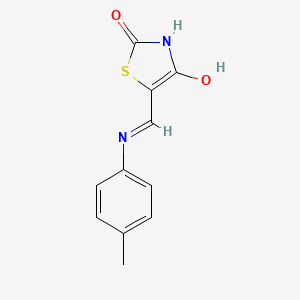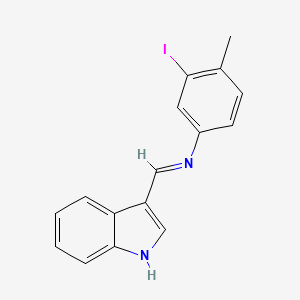
6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid is a synthetic organic compound with the molecular formula C17H12ClNO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly noted for its role in inhibiting fatty acid binding proteins, which has implications for metabolic research and potential therapeutic uses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives .
科学研究应用
6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with proteins and enzymes, particularly fatty acid binding proteins.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid involves its interaction with specific molecular targets, such as fatty acid binding proteins. By binding to these proteins, the compound can modulate their activity, which in turn affects various metabolic pathways. This interaction is crucial for its potential therapeutic effects in conditions like insulin resistance and atherosclerosis .
相似化合物的比较
Similar Compounds
6-Chloro-2-Methyl-4-Phenyl-Quinoline: Lacks the carboxylic acid group, which affects its reactivity and biological activity.
2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid: Lacks the chlorine atom, which can influence its chemical properties and interactions with proteins
Uniqueness
6-Chloranyl-2-Methyl-4-Phenyl-Quinoline-3-Carboxylic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C17H12ClNO2 |
|---|---|
分子量 |
297.7 g/mol |
IUPAC 名称 |
6-chloro-2-methyl-4-phenylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H12ClNO2/c1-10-15(17(20)21)16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-10/h2-9H,1H3,(H,20,21) |
InChI 键 |
DTGFDMHLQGULMA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(1-acetyl-1H-indol-3-yl)-7,9-dichloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988013.png)





![5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988072.png)


![4-Ethoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988081.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11988089.png)


![4-[(E)-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B11988109.png)
